[(3-Bromo-4-methoxyphenyl)methyl](2-methylpropyl)amine
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Overview
Description
(3-Bromo-4-methoxyphenyl)methylamine is an organic compound that features a bromine atom, a methoxy group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple stepsThe reaction conditions often involve the use of bromine or a brominating agent, and the reactions are typically carried out in organic solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzoic acid methyl ester
- 2-Chloro-3,4-dimethoxybenzoic acid
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
(3-Bromo-4-methoxyphenyl)methylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and bromine substituents, along with the amine group, make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H18BrNO |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-9(2)7-14-8-10-4-5-12(15-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3 |
InChI Key |
VHXWOKVCYYRDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
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